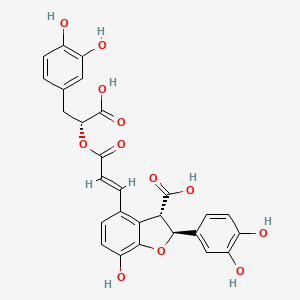

Lithospermic Acid

Descripción

isolated from Lithospermum ruderale

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZQBMQZMKFSRV-RGKBJLTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314665 | |

| Record name | (+)-Lithospermic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28831-65-4 | |

| Record name | (+)-Lithospermic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28831-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithospermic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028831654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Lithospermic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHOSPERMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100IP83JAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lithospermic acid natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of Lithospermic Acid

Introduction

This compound, a member of the phenylpropanoid oligomer class of compounds, is a naturally occurring bioactive molecule with significant therapeutic potential.[1][2] It is a conjugate of rosmarinic acid and caffeic acid, featuring a dihydrobenzofuran nucleus.[1][2] This compound and its derivatives, particularly this compound B (also known as salvianolic acid B), have garnered considerable attention within the scientific community for their wide range of pharmacological activities. These include potent antioxidant, anti-inflammatory, cardioprotective, hepatoprotective, and antiviral properties, including anti-HIV activity.[1][2][3][4] This guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its role in key signaling pathways.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Lamiaceae (mint) and Boraginaceae (borage) families.[1][2] The dried roots and rhizomes are often the most concentrated sources of this compound.

Key plant sources include:

-

Salvia miltiorrhiza (Danshen): This is one of the most significant and widely studied sources of this compound and its derivatives, particularly this compound B, which can constitute over 3.0% of the herb's dry weight.[5]

-

Salvia tomentosa : Methanolic-aqueous extracts of this plant are rich sources of rosmarinic acid, salvianolic acids, and this compound A derivatives.[6]

-

Salvia lavandulifolia (Spanish Sage): This species has been noted for its high concentrations of this compound, which contributes to its potent antioxidant capacity.[1]

-

Lithospermum ruderale and Lithospermum officinale : As the name suggests, the Lithospermum genus is a known source of this compound.[7]

-

Clinopodium chinense var. parviflorum : This plant is also listed as a botanical source of this compound.[7]

-

Ocimum basilicum (Basil): Certain varieties of basil have been found to accumulate this compound A and its isomers.[8]

-

Other Sources: Other reported sources include Cynoglossum officinale, Cordia spinescens, and Lycopus europaeus.[7]

Quantitative Data on this compound Content

The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific organ, and even the cultivation conditions.

| Plant Species | Plant Part | Compound | Concentration/Yield | Citation |

| Salvia miltiorrhiza | Root | This compound B | > 3.0% of dry weight | [5] |

| Salvia tomentosa | Various | Rosmarinic Acid | 426–525 mg/100 g D.W. | [6] |

| Salvia tomentosa | Various | Salvianolic Acid B | 83–346.5 mg/100 g D.W. | [6] |

| Salvia miltiorrhiza Hairy Roots | - | This compound B | ~5.4% of dry weight (unstimulated) | [9] |

| Salvia miltiorrhiza Hairy Roots | - | This compound B | ~18.8% of dry weight (Ag+ elicited) | [9] |

Isolation and Purification Protocols

Several methodologies have been developed for the efficient extraction and purification of this compound from its natural sources. The choice of method often depends on the desired scale, purity, and available equipment.

Protocol 1: Aqueous Two-Phase Extraction (ATPE) followed by Preparative HPLC

This method provides a rapid and effective approach for integrating the separation and purification of this compound B from Salvia miltiorrhiza.[5][10]

1. Crude Extraction:

-

Powdered Danshen root (1 kg) is extracted with 2 x 5 L of 60% ethanol (v/v) at a pH of 2.0.[5]

-

The mixture is boiled for 60 minutes and then filtered under a vacuum.[5]

-

The combined filtrates are concentrated via vacuum evaporation at 40°C to remove the ethanol, yielding a crude water extract.[5]

2. Aqueous Two-Phase Extraction:

-

An aqueous two-phase system is prepared. The optimized composition is 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH2PO4, with a solvent-to-solid ratio of 10.[5][10]

-

The crude extract is mixed with the ATPS. This compound B preferentially partitions into the n-butyl alcohol-rich upper phase.

-

This step achieves a high recovery yield of approximately 99.8%.[5][10]

3. Preparative HPLC:

-

The n-butyl alcohol phase, enriched with this compound B, is collected.

-

The solvent is evaporated, and the residue is redissolved for injection into a preparative HPLC system for final purification.

-

This final step can yield this compound B with a purity of up to 99.3%.[5][10]

Protocol 2: Polyamide Resin Adsorption followed by Preparative HPLC

This method offers an efficient and low-cost alternative for industrial-scale purification of this compound B.[11]

1. Crude Extract Preparation:

-

A crude extract is prepared from the roots of Salvia miltiorrhiza.

2. Polyamide Resin Adsorption:

-

The crude extract is loaded onto a polyamide resin column.

-

Optimal adsorption is achieved at a pH below 3.0. The maximum adsorption capacity has been calculated to be 380 mg/g of resin at pH 2.0 and 25°C.[11]

-

Water-soluble impurities are washed from the column.

3. Elution:

-

The adsorbed this compound B is eluted from the resin using a 70% ethanol solution.[11]

-

This step can yield a product with a purity of 85.3% and a recovery of 87.1%.[11]

4. Preparative HPLC:

-

For higher purity, the eluate is further purified using preparative HPLC.

-

This can increase the final purity to 99.28% with a recovery of 75.2%.[11]

Comparison of Isolation Methods

| Method | Key Steps | Purity Achieved | Recovery Rate | Advantages | Citation |

| ATPE + Prep-HPLC | Crude Extraction, ATPS Partitioning, Prep-HPLC | 99.3% | 70.1% (two-step total) | Rapid, effective integration of separation and purification | [5][10] |

| Polyamide Resin + Prep-HPLC | Crude Extraction, Resin Adsorption, Elution, Prep-HPLC | 99.28% | 75.2% (after HPLC) | Efficient, low-cost, suitable for industrial applications | [11] |

Experimental and Analytical Workflows

Visualizing the workflow for isolation and analysis is crucial for understanding the process.

Caption: Workflow for this compound Isolation.

Caption: Analytical Workflow for Quantification.

Involvement in Cellular Signaling Pathways

This compound exerts its biological effects by modulating various cellular signaling pathways. Its antioxidant and anti-inflammatory properties are central to its mechanism of action.

Cytoprotective and Anti-Apoptotic Pathways in Pancreatic β-cells

This compound B has been shown to protect pancreatic β-cells from cytokine-induced apoptosis by activating anti-apoptotic pathways and suppressing pro-apoptotic signals.[12][13]

Caption: Cytoprotective action of this compound B.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

This compound can inhibit key events in the development of atherosclerosis and restenosis, such as the proliferation and migration of vascular smooth muscle cells (VSMCs).[4][14] This action is mediated through the inhibition of reactive oxygen species (ROS) generation and subsequent signaling cascades.

Caption: this compound's effect on VSMC pathways.

Conclusion

This compound and its derivatives are valuable natural products with a robust profile of biological activities. The prevalence of these compounds in medicinal plants, particularly Salvia miltiorrhiza, has led to the development of sophisticated and efficient extraction and purification protocols. The methods described, ranging from aqueous two-phase extraction to polyamide resin chromatography, provide researchers and drug development professionals with scalable options for obtaining high-purity material. A thorough understanding of the underlying signaling pathways that this compound modulates is critical for harnessing its full therapeutic potential in areas such as cardiovascular disease, diabetes, and viral infections. The continued investigation into the sources, isolation, and mechanisms of action of this compound will undoubtedly pave the way for novel clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. mdpi.com [mdpi.com]

- 7. CAS 28831-65-4 | this compound [phytopurify.com]

- 8. air.unimi.it [air.unimi.it]

- 9. researchgate.net [researchgate.net]

- 10. Extraction and isolation of this compound B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparative separation of this compound B from Salvia miltiorrhiza by polyamide resin and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats | PLOS One [journals.plos.org]

- 14. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Lithospermic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithospermic acid (LA), a phenolic carboxylic acid predominantly isolated from Salvia miltiorrhiza, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its therapeutic potential. We delve into its roles in enzyme inhibition, modulation of critical signaling pathways, and its impact on cellular processes such as inflammation, oxidative stress, apoptosis, and fibrosis. This document synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies for key studies, and visualizing complex biological pathways using Graphviz diagrams to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action: Enzyme Inhibition

This compound and its derivatives exhibit inhibitory activity against several key enzymes implicated in a range of pathologies. This inhibitory action is a cornerstone of its therapeutic effects.

Inhibition of Enzymes in Metabolic Disorders

This compound has been identified as a dual inhibitor of pancreatic lipase (PL) and human carbonic anhydrase VA (hCA VA), two enzymes involved in lipid metabolism, suggesting its potential in the management of obesity.[1][2] Furthermore, it acts as a competitive inhibitor of xanthine oxidase (XO), an enzyme crucial for uric acid production. This inhibition contributes to its hypouricemic and anti-inflammatory properties, relevant for conditions like gout.[3][4][5][6]

Antiviral Activity through Enzyme Inhibition

LA has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). It inhibits HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome, and also targets the HIV-1 nucleocapsid protein (NC).[7][8][9][10][11]

Other Notable Enzyme Inhibition

Additional enzymatic targets of this compound and its derivatives include hyaluronidase and aldose reductase.[7][10] The methyl ester of this compound has also been found to inhibit adenylate cyclase.[7]

| Target Enzyme | This compound Derivative | Inhibitory Concentration / Constant | Therapeutic Implication | Reference |

| Pancreatic Lipase (PL) | This compound | Ki: 33.1 ± 1.6 μM | Obesity | [1][2] |

| Human Carbonic Anhydrase VA (hCA VA) | This compound | Ki: 0.69 ± 0.01 μM | Obesity | [1][2] |

| Xanthine Oxidase (XO) | This compound | IC50 (Uric Acid Formation): 5.2 µg/mL | Gout, Hyperuricemia | [3] |

| Xanthine Oxidase (XO) | This compound | IC50 (Superoxide Radical Formation): 1.08 µg/mL | Inflammation, Oxidative Stress | [3] |

| 9″-Lithospermic Acid Methyl Ester | 9″-Lithospermic Acid Methyl Ester | IC50 (U87 glioblastoma cells): 30 μM | Glioblastoma | [7] |

| 9″-Lithospermic Acid Methyl Ester | 9″-Lithospermic Acid Methyl Ester | IC50 (T98 glioblastoma cells): 34 μM | Glioblastoma | [7] |

Modulation of Key Signaling Pathways

A significant aspect of this compound's mechanism of action is its ability to modulate multiple intracellular signaling pathways, thereby influencing a wide array of cellular functions.

Anti-Inflammatory Pathways

This compound exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[12] This is achieved by targeting Heat Shock Protein 90 (HSP90).[13] The inhibition of NF-κB translocation to the nucleus leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as the enzymes iNOS and COX2.[13][14] LA also alleviates inflammatory responses by mitigating the phosphorylation of p38 and JNK.[15]

Figure 1: Inhibition of the NF-κB pathway by this compound.

Antioxidant and Cytoprotective Pathways

This compound enhances cellular antioxidant defenses through the activation of several protective pathways. It promotes the nuclear translocation and phosphorylation of Nrf2, leading to the upregulation of heme oxygenase-1 (HO-1), a key antioxidant enzyme.[6][15][16][17][18][19] This activation of the Nrf2/HO-1 axis is, in part, mediated by the phosphorylation of AMP-activated protein kinase α (AMPKα).[16][18][19] Furthermore, LA activates Sirtuin 1 (Sirt1), another critical regulator of cellular stress resistance and longevity.[15] These actions collectively protect cells, such as pancreatic β-cells, from cytokine-induced apoptosis.[15]

Figure 2: Antioxidant and cytoprotective signaling pathways activated by this compound.

Anti-Fibrotic Pathways

Recent studies have elucidated the anti-fibrotic mechanisms of this compound, highlighting its interaction with the mechanosensitive ion channel Piezo1. In the context of myocardial ischemia/reperfusion injury, LA inhibits mitophagy through the Piezo1-PPP3/calcineurin-TFEB pathway.[20] In liver fibrosis, LA limits disease progression by regulating Piezo1-mediated oxidative stress and inflammation in macrophages.[21]

Anti-proliferative Pathways in Vascular Smooth Muscle Cells

This compound inhibits the proliferation of vascular smooth muscle cells (VSMCs), a key event in the pathogenesis of atherosclerosis and restenosis.[22] It achieves this by down-regulating the expression of cyclin D1, which leads to cell cycle arrest in the G1 phase.[22] Additionally, LA attenuates VSMC migration by inhibiting the expression and enzymatic activity of matrix metalloproteinase-9 (MMP-9), an effect linked to the suppression of the ERK1/2 signaling pathway.[22]

Experimental Protocols

This section outlines the methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound.

Xanthine Oxidase (XO) Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on xanthine oxidase activity.

-

Methodology: The assay measures the formation of uric acid or superoxide radicals. The reaction mixture typically contains phosphate buffer, xanthine (substrate), and xanthine oxidase. The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm. To measure superoxide radical scavenging, a system such as β-NADH/PMS is used, and the reduction of a detector molecule like nitroblue tetrazolium (NBT) is quantified. This compound at various concentrations is pre-incubated with the enzyme before the addition of the substrate. The IC50 value is then calculated.[3]

-

Cell Lines/Models: In vitro enzyme assay. For in vivo studies, oxonate-pretreated rats are often used to induce hyperuricemia.[3]

NF-κB Nuclear Translocation Assay

-

Objective: To assess the effect of this compound on the activation of the NF-κB pathway.

-

Methodology: BV2 microglial cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce inflammation.[13]

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against the NF-κB p65 subunit. The localization of p65 (cytosolic vs. nuclear) is visualized using fluorescence microscopy.[12]

-

Western Blotting: Nuclear and cytosolic fractions of cell lysates are separated. The levels of p65 in each fraction are determined by Western blotting, using β-Actin and Histone H3 as loading controls for the cytosolic and nuclear fractions, respectively.[12]

-

Nrf2/HO-1 Pathway Activation Assay

-

Objective: To determine if this compound activates the Nrf2/HO-1 antioxidant pathway.

-

Methodology:

-

Western Blotting: H9C2 cells are subjected to hypoxia/reoxygenation (HR) injury with or without pre-treatment with this compound (100 μM).[16] The expression levels of total Nrf2, nuclear Nrf2, and HO-1 are analyzed by Western blotting.

-

siRNA Knockdown: To confirm the role of Nrf2, cells are transfected with Nrf2 siRNA to silence its expression. The protective effects of this compound against HR-induced apoptosis and oxidative stress are then re-evaluated.[16]

-

-

Cell Lines/Models: H9C2 cardiomyocytes.[16] C57BL/6 mice subjected to myocardial ischemia/reperfusion (MI/R) surgery.[16][18][19]

Figure 3: Experimental workflow for studying the cardioprotective effects of this compound.

Conclusion and Future Directions

This compound is a pleiotropic molecule that exerts its pharmacological effects through a complex and interconnected network of mechanisms. Its ability to inhibit key enzymes involved in metabolic, viral, and inflammatory diseases, coupled with its capacity to modulate critical signaling pathways like NF-κB, Nrf2/HO-1, and AMPK, underscores its significant therapeutic potential. The data summarized herein provide a solid foundation for its further development.

Future research should focus on optimizing the selectivity and potency of this compound derivatives for specific targets to enhance efficacy and minimize potential off-target effects.[1][2] Further clinical trials are warranted to translate the promising preclinical findings into effective treatments for a range of human diseases, including cardiovascular disorders, neurodegenerative diseases, diabetes, and inflammatory conditions.[23][24][25] The continued exploration of its molecular interactions will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. d-nb.info [d-nb.info]

- 2. Discover the Power of this compound as Human Carbonic Anhydrase VA and Pancreatic Lipase Inhibitor Through In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:28831-65-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. This compound | CAS:28831-65-4 | Biological Activity | ChemFaces [chemfaces.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antineoplastic Activity of 9″-Lithospermic Acid Methyl Ester in Glioblastoma Cells [mdpi.com]

- 8. Inhibitory Effect of this compound on the HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Inhibitory Effect of this compound on the HIV-1 Nucleocapsid Protein [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound alleviates myocardial ischemia/reperfusion injury by inhibiting mitophagy via the Piezo1-PPP3/calcineurin-TFEB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound improves liver fibrosis through Piezo1-mediated oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antioxidant Properties of Lithospermic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithospermic acid (LA), a polyphenolic compound predominantly isolated from Salvia miltiorrhiza, has garnered significant scientific attention for its potent antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the associated signaling pathways. The multifaceted antioxidant activities of this compound, encompassing direct radical scavenging and modulation of cellular antioxidant defense systems, underscore its potential as a therapeutic agent in oxidative stress-related pathologies.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, positioning it as a versatile molecule in combating oxidative stress.

1.1. Direct Radical Scavenging

As a phenolic compound, this compound can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][4] This is primarily achieved through the donation of a hydrogen atom from its hydroxyl groups, which stabilizes the free radicals and terminates the oxidative chain reaction. Its efficacy in this regard has been demonstrated against superoxide anions and other radicals.

1.2. Inhibition of ROS-Generating Enzymes

A key indirect antioxidant mechanism of this compound is its ability to inhibit enzymes responsible for the production of superoxide radicals, such as xanthine oxidase (XO).[1] By competitively inhibiting XO, this compound reduces the generation of uric acid and superoxide, thereby mitigating a significant source of oxidative stress.[1] Furthermore, it has been shown to inhibit NADPH oxidase, another major enzymatic source of cellular ROS.

1.3. Activation of the Nrf2-ARE Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[5][6][7] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE. This binding initiates the transcription of a suite of protective genes, including those encoding for antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[7][8]

1.4. Metal Ion Chelation

The structure of this compound, with its multiple hydroxyl and carboxyl groups, allows it to chelate transition metal ions.[9][10] Metal ions like iron (Fe²⁺) and copper (Cu²⁺) can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, this compound can prevent this detrimental reaction from occurring.[9]

Quantitative Antioxidant Data

The antioxidant capacity of this compound and its derivatives has been quantified in numerous studies using various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Radical Scavenging and Enzyme Inhibition

| Assay | Target | Compound | IC50 / Activity | Reference |

| Superoxide Scavenging (β-NADH/PMS system) | Superoxide Radical | This compound | IC50: not specified, but direct scavenging confirmed | [1] |

| Superoxide Scavenging (β-NADH/PMS system) | Superoxide Radical | Magnesium Lithospermate B | IC50: 29.8 µg/mL (41.2 µmol/L) | [11] |

| Superoxide Scavenging (Xanthine/Xanthine Oxidase) | Superoxide Radical | Magnesium Lithospermate B | IC50: 4.06 µg/mL (5.62 µmol/L) | [11] |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | This compound | IC50: 5.2 µg/mL (uric acid formation) | [1] |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | This compound | IC50: 1.08 µg/mL (superoxide production) | [1] |

Table 2: Effects on Cellular and In Vivo Antioxidant Markers

| Model | Treatment | Biomarker | Effect | Reference |

| DSS-induced colitis in mice | This compound | SOD, CAT, GSH-Px | Increased production | [7] |

| DSS-induced colitis in mice | This compound | MDA, ROS | Reduced levels | [7] |

| NCM460 cells (LPS-induced) | This compound | ROS | Inhibited increase | [7] |

| Myocardial Ischemia/Reperfusion in mice | This compound (50 mg/kg) | Oxidative Stress | Ameliorated | [5][12] |

| H9C2 cells (Hypoxia/Reoxygenation) | This compound (100 µM) | Oxidative Stress | Ameliorated | [5][12] |

| Obese Diabetic Rats | This compound B (10 or 20 mg/kg) | Urinary 8-OHdG | Lowered levels | [13][14][15] |

| Rat Vascular Smooth Muscle Cells (FBS or LPS-stimulated) | This compound (25-100 µmol/L) | ROS Generation | Inhibited | [16][17][18] |

| Ischemia/Reperfusion-induced ARF rats | This compound B (40 mg/kg) | ROS, Lipid Peroxidation | Dose-dependent inhibition |

Experimental Protocols

Detailed methodologies for key assays used to evaluate the antioxidant properties of this compound are provided below.

3.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (and a positive control, e.g., Ascorbic Acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm. Store in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock solution.

-

Assay:

-

To a 96-well plate, add a specific volume of each this compound dilution.

-

Add the DPPH working solution to each well to initiate the reaction.

-

A control well should contain the solvent and the DPPH solution.

-

A blank well should contain the solvent and the sample without DPPH to account for any color from the sample itself.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

3.2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or ethanol

-

This compound (and a positive control, e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

-

Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

Add a small volume of each this compound dilution to a 96-well plate.

-

Add the ABTS•⁺ working solution to each well.

-

A control well should contain the solvent and the ABTS•⁺ working solution.

-

-

Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition of ABTS•⁺ is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

3.3. Superoxide Anion Scavenging Activity Assay (NADH-PMS-NBT System)

This assay measures the ability of an antioxidant to scavenge superoxide radicals generated by the phenazine methosulfate (PMS) and nicotinamide adenine dinucleotide (NADH) system.

-

Materials:

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

NBT (Nitroblue tetrazolium)

-

PMS (Phenazine methosulfate)

-

This compound

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare solutions of NADH, NBT, and PMS in the Tris-HCl buffer.

-

Sample Preparation: Prepare various concentrations of this compound in the buffer.

-

Assay:

-

In a 96-well plate, mix the this compound solution, NBT solution, and NADH solution.

-

Initiate the reaction by adding the PMS solution.

-

The control wells will contain all reagents except the this compound.

-

-

Incubation: Incubate the plate at room temperature for 5 minutes.

-

Measurement: Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals forms a purple formazan product.

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample wells to the control wells.

-

3.4. Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium (e.g., Williams' Medium E)

-

96-well black, clear-bottom microplate

-

DCFH-DA (2',7'-Dichlorofluorescin diacetate)

-

ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride) or AAPH

-

This compound and Quercetin (as a standard)

-

Fluorescence microplate reader

-

-

Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Cell Treatment:

-

Remove the growth medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and Quercetin in treatment medium containing DCFH-DA.

-

Incubate for 1 hour to allow for cellular uptake of the probe and the antioxidant.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS to remove extracellular compounds.

-

Add ABAP solution to all wells to generate peroxyl radicals.

-

-

Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence emission (typically at 535 nm) with excitation at 485 nm every 5 minutes for 1 hour.

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and sample-treated wells.

-

The CAA value is calculated as the percentage reduction of AUC in the sample-treated wells compared to the control.

-

Results are often expressed as Quercetin Equivalents (QE).

-

-

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and experimental processes provide a clearer understanding of the antioxidant properties of this compound.

Caption: Activation of the Nrf2-ARE signaling pathway by this compound.

Caption: General experimental workflow for the DPPH antioxidant assay.

Caption: Logical relationship of this compound's antioxidant mechanisms.

Conclusion

This compound exhibits a robust and multi-pronged antioxidant capacity. Its ability to directly scavenge free radicals, inhibit key ROS-producing enzymes, chelate pro-oxidant metal ions, and, perhaps most significantly, upregulate endogenous antioxidant defenses through the Nrf2 signaling pathway, makes it a compelling candidate for further investigation in the context of diseases characterized by oxidative stress. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising natural compound.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. researchgate.net [researchgate.net]

- 3. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]

- 4. mdpi.com [mdpi.com]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. 4.6. Superoxide Anion (O2−•) Scavenging Activity [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 9. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Superoxide anion scavenging activity of alk(en)yl phenol compounds by using PMS-NADH system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 15. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Anti-Inflammatory Potential of Lithospermic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithospermic acid (LA), a polyphenolic compound predominantly isolated from Salvia miltiorrhiza (Danshen), has garnered significant scientific attention for its potent anti-inflammatory and antioxidant properties.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies. Detailed experimental methodologies are provided to facilitate the replication and advancement of research in this field. Furthermore, key signaling pathways modulated by this compound are visualized to offer a clear conceptual framework for its mode of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions.[3][4] this compound, a water-soluble derivative of caffeic acid, has emerged as a promising therapeutic agent due to its ability to modulate key inflammatory pathways.[1][2] This document synthesizes the existing literature on the anti-inflammatory effects of this compound, presenting a comprehensive resource for researchers and professionals in drug development.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound and its magnesium salt, magnesium lithospermate B (MLB), has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| BV2 microglia | Lipopolysaccharide (LPS) | 25, 50, 100 µM | Nitric Oxide (NO) Production | Dose-dependent inhibition | [5][6] |

| BV2 microglia | LPS | 25, 50, 100 µM | Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | [5][6] |

| BV2 microglia | LPS | 25, 50, 100 µM | iNOS Expression | Dose-dependent inhibition | [5][6] |

| BV2 microglia | LPS | 25, 50, 100 µM | COX-2 Expression | Dose-dependent inhibition | [5][6] |

| BV2 microglia | LPS | Not specified | IL-6 Production | Significant decrease | [5][6] |

| BV2 microglia | LPS | Not specified | IL-1β Production | Significant decrease | [5][6] |

| BV2 microglia | LPS | Not specified | TNF-α Production | Significant decrease | [5][6] |

| THP-1 macrophages | LPS | Not specified | TLR4, p-p65, p-IκBα Expression | Marked downregulation | [7] |

| Rat Vascular Smooth Muscle Cells (VSMCs) | LPS (100 ng/mL) | 25, 50, 100 µmol/L | MMP-9 Expression and Activity | Concentration-dependent attenuation | [8] |

| NCM460 cells | LPS | Not specified | Reactive Oxygen Species (ROS) | Inhibition of LPS-induced increase | [9] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound and its Derivatives

| Animal Model | Compound | Dosage | Key Findings | Reference |

| Dextran sulfate sodium (DSS)-induced colitis in mice | This compound | Not specified | Mitigated oxidative stress and inflammation | [9] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) rats (model of type 2 diabetes) | This compound B (LAB) | 10 or 20 mg/kg daily for 52 weeks | Prevented vascular leakage and basement membrane thickening in retinal capillaries; Reduced serum hsCRP, MCP1, and TNFα levels | [10][11][12] |

| Imiquimod-induced psoriasis-like dermatitis in BALB/c mice | 0.1% this compound (topical) | Not specified | Ameliorated dermatitis and restored skin barrier function; Inhibited Th-17/IL-23 axis related cytokines | [13][14][15] |

| HCT116 colorectal cancer cell xenograft model | Magnesium Lithospermate B (MLB) | 50 mg/kg | Inhibited tumor growth | [16] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[5][6][7] It achieves this by targeting upstream molecules, including Heat Shock Protein 90 (HSP90), and preventing the nuclear translocation of the p65 subunit of NF-κB.[5][6]

Modulation of the Nrf2 Antioxidant Pathway

This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[9][17] By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key driver of inflammation.[9]

Inhibition of MAPK and JAK/STAT Signaling

Evidence suggests that this compound and its derivatives can also modulate other inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[8][16][18] Inhibition of ERK1/2, a member of the MAPK family, has been linked to the suppression of vascular smooth muscle cell migration.[8] Furthermore, magnesium lithospermate B has been shown to inhibit the JAK2-STAT3 signaling pathway in colorectal cancer cells.[16]

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.

In Vitro Anti-Inflammatory Assay in BV2 Microglial Cells

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[6][19]

-

Nitric Oxide (NO) Measurement: NO production in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

-

Western Blot Analysis: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against iNOS, COX-2, p-p65, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is performed to measure the mRNA expression levels of iNOS and COX-2.[6]

In Vivo DSS-Induced Colitis Model

-

Animals: Male C57BL/6 mice (6-8 weeks old) are used.

-

Induction of Colitis: Mice are given 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days to induce acute colitis.

-

Treatment: this compound is administered orally to the mice daily during the DSS treatment period. A control group receives DSS and vehicle only.

-

Assessment of Colitis Severity: Disease Activity Index (DAI) is calculated daily based on body weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colon length is measured.

-

Histological Analysis: Colon tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in the colon tissue.

-

Cytokine and Antioxidant Enzyme Measurement: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines and the activity of antioxidant enzymes (SOD, CAT, GSH-Px) using ELISA and specific assay kits.[9]

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory and antioxidant activities through its multifaceted modulation of key signaling pathways, including NF-κB, Nrf2, MAPK, and JAK/STAT. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for a wide range of inflammatory diseases.

Future research should focus on:

-

Conducting comprehensive dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.

-

Elucidating the precise molecular interactions of this compound with its targets, such as HSP90 and Keap1.

-

Investigating the efficacy and safety of this compound in more complex, chronic disease models and eventually in human clinical trials.

-

Exploring the potential synergistic effects of this compound with other anti-inflammatory agents.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the management of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of this compound on proliferation and migration of rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates oxidative stress and inflammation in DSS-induced colitis through Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats | PLOS One [journals.plos.org]

- 11. The Effect of this compound, an Antioxidant, on Development of Diabetic Retinopathy in Spontaneously Obese Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of this compound, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lithosepermic Acid Restored the Skin Barrier Functions in the Imiquimod-Induced Psoriasis-like Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Magnesium Lithospermate B Inhibits Colorectal Cancer Cell Progression Through JAK2-STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound B protects β-cells from cytokine-induced apoptosis by alleviating apoptotic pathways and activating anti-apoptotic pathways of Nrf2-HO-1 and Sirt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Lithospermic Acid: A Technical Guide to its Neuroprotective Mechanisms and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithospermic acid (LA), a water-soluble phenolic acid compound derived from the dried root and rhizome of Salvia miltiorrhiza Bge (Labiatae), is emerging as a significant molecule in neuroprotection research.[1] Possessing a range of biological activities including potent anti-inflammatory, antioxidant, and anti-apoptotic properties, LA presents a promising therapeutic candidate for a spectrum of neurodegenerative disorders.[1] Its potential has been investigated in preclinical models of Parkinson's disease, Alzheimer's disease, and ischemic stroke.[1][2][3] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound, detailed experimental protocols from key studies, and quantitative data to support its therapeutic potential.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, inhibiting apoptotic pathways, and combating oxidative stress.

Anti-Inflammatory Effects via HSP90/NF-κB Pathway Modulation

Neuroinflammation, often mediated by the over-activation of microglial cells, is a key pathological feature of many neurodegenerative diseases.[4] this compound has been shown to attenuate the inflammatory response in microglial cells by targeting Heat Shock Protein 90 (HSP90).[4][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), HSP90 is upregulated and facilitates the activation of the NF-κB signaling pathway.[5] This leads to the nuclear translocation of the p65 subunit of NF-κB, which in turn initiates the transcription of pro-inflammatory genes.[5]

LA intervenes by inhibiting the activity and expression of HSP90. This inhibition prevents the activation and subsequent nuclear translocation of NF-κB p65, effectively suppressing the downstream production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and inflammatory mediators (iNOS, COX-2).[4][5]

Anti-Apoptotic Effects in Parkinson's Disease Models

In models of Parkinson's disease, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) induces massive degeneration of dopaminergic neurons, a process involving both apoptosis and necrosis.[6][7] MPP+ exposure leads to mitochondrial depolarization, endoplasmic reticulum (ER) stress, and the activation of the caspase enzymatic cascade, which are key contributors to neuronal apoptosis.[6] Studies have shown that this compound can directly counter these effects. A key mechanism is the specific inhibition of caspase-3, a critical executioner enzyme in the apoptotic pathway.[6][7] By blocking caspase-3 activity, LA prevents the final steps of programmed cell death, thereby protecting neurons from MPP+-induced toxicity.[6]

Antioxidant Effects via AMPKα/Nrf2 Pathway Activation

Oxidative stress is a fundamental driver of neuronal damage in neurodegenerative diseases and ischemic events.[8][9] this compound has been shown to bolster cellular antioxidant defenses by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[8][10] The mechanism involves the phosphorylation of AMP-activated protein kinase α (AMPKα).[8][11] Activated AMPKα promotes the nuclear translocation of Nrf2.[8] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes like Heme Oxygenase-1 (HO-1).[8][10] This cascade enhances the cell's ability to neutralize reactive oxygen species (ROS) and ameliorate oxidative stress.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in various preclinical models.

Table 1: In Vitro Neuroprotective Effects of this compound

| Model System | Insult/Stimulus | LA Concentration | Key Quantitative Results | Citation(s) |

|---|---|---|---|---|

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Markedly decreased production of IL-6, IL-1β, and TNF-α. | [4] |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Inhibited production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). | [4] |

| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Dose-dependent | Inhibited expression of iNOS and COX-2. | [4][5] |

| CATH.a Catecholaminergic Cells | MPP+ | Pretreatment | Prevented neurotoxicity induced by 250 µM MPP+. | [7] |

| H9C2 Cells | Hypoxia/Reoxygenation | 100 µM | Alleviated apoptosis and reduced Lactate Dehydrogenase (LDH) release. |[11] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Toxin/Injury Model | LA Dosage | Key Quantitative Results | Citation(s) |

|---|---|---|---|---|

| ICR Mice | Intracerebroventricular (ICV) MPP+ (12 µg) | 5 µg (ICV co-injection) | Significantly attenuated the loss of dopaminergic neurons in the substantia nigra. | [6][7] |

| ICR Mice | Intracerebroventricular (ICV) MPP+ | 5 µg (ICV co-injection) | Attenuated microglial activation and astrogliosis in the substantia nigra and hippocampus. | [6][7] |

| C57BL/6 Mice | Myocardial Ischemia/Reperfusion | 50 mg/kg (oral gavage) | Attenuated infarct area and decreased plasma levels of TnT and CK-MB. | [8][11] |

| Rat | Mesenteric Ischemia/Reperfusion | Pretreatment | Increased tissue Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) activities. | [12] |

| Rat | Mesenteric Ischemia/Reperfusion | Pretreatment | Decreased tissue Malondialdehyde (MDA) and Myeloperoxidase (MPO) levels. |[12] |

Experimental Protocols & Workflows

Reproducibility is paramount in research. The following sections detail common protocols used in the study of this compound's neuroprotective effects.

Protocol 1: In Vitro Neuroinflammation Assay (LPS-Stimulated BV2 Microglia)

This protocol is designed to assess the anti-inflammatory properties of LA in a cell-based model.

-

Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Cells are seeded into appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are incubated for 1 hour.[4]

-

Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (no LPS, no LA) and an LPS-only group are included.

-

Incubation: Cells are incubated for 24 hours with LPS and LA.[4]

-

Analysis:

-

Supernatant Collection: The culture medium is collected to quantify secreted cytokines (e.g., TNF-α, IL-6) using ELISA kits. Nitrite concentration (as an indicator of NO production) can be measured using the Griess reagent.

-

Cell Lysis: Cells are washed with PBS and lysed to extract total protein for Western blot analysis (to measure iNOS, COX-2, p-p65, HSP90) or total RNA for qPCR analysis (to measure mRNA levels of inflammatory genes).

-

Immunofluorescence: Cells grown on coverslips can be fixed, permeabilized, and stained with antibodies (e.g., anti-NF-κB p65) to visualize protein localization via microscopy.[4]

-

Protocol 2: In Vivo Parkinson's Disease Model (MPP+-Induced Neurotoxicity)

This protocol outlines an animal model to evaluate the neuroprotective effects of LA against dopaminergic neuron loss.

-

Animal Model: Adult male ICR mice are used.[7] Animals are housed under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Anesthesia: Mice are anesthetized (e.g., with isoflurane or a ketamine/xylazine cocktail) and placed in a stereotaxic frame.

-

Stereotaxic Injection: A single unilateral intracerebroventricular (ICV) injection is performed. A solution containing MPP+ (12 µg) and this compound (5 µg) in sterile saline (total volume ~2 µl) is injected into one lateral ventricle.[7] The control group receives an injection of MPP+ alone.

-

Post-operative Care: Animals are monitored during recovery and returned to their home cages.

-

Endpoint: After a survival period of 5 days, the animals are euthanized.[7]

-

Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are harvested, post-fixed, and cryoprotected (e.g., in sucrose solution).

-

Analysis (Immunohistochemistry):

-

Coronal brain sections containing the substantia nigra and hippocampus are cut using a cryostat.

-

Sections are stained with antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

-

Additional stains can include Iba1 for microglia and GFAP for astrocytes to assess neuroinflammation.

-

The number of TH-positive neurons in the substantia nigra pars compacta (SNpc) is quantified using stereological methods to determine the extent of neuroprotection.[7]

-

Conclusion

This compound demonstrates significant neuroprotective potential through well-defined molecular mechanisms, including the attenuation of neuroinflammation via the HSP90/NF-κB pathway, inhibition of apoptosis by blocking caspase-3, and reduction of oxidative stress through the activation of the AMPKα/Nrf2 signaling cascade. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further development. The detailed protocols outlined in this guide offer a framework for researchers to investigate and expand upon these findings. Collectively, the evidence suggests that this compound is a compelling candidate for the development of novel therapeutics aimed at treating a range of neurodegenerative and neurological disorders.

References

- 1. Pharmacological activity, phytochemistry, and organ protection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lithium profoundly prevents brain damage associated with Parkinson's disease | Science Codex [sciencecodex.com]

- 4. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound targeting heat shock protein 90 attenuates LPS-induced inflammatory response via NF-кB signalling pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPK α) [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) [frontiersin.org]

- 11. Activation of Nrf2 by this compound Ameliorates Myocardial Ischemia and Reperfusion Injury by Promoting Phosphorylation of AMP-Activated Protein Kinase α (AMPKα) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and ischemia/reperfusion injury of the rat small intestine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hepatoprotective Effects of Lithospermic Acid: A Technical Guide

Executive Summary: Lithospermic Acid (LA), a water-soluble phenolic acid compound derived from Salvia miltiorrhiza, has demonstrated significant hepatoprotective properties in a variety of preclinical models. Its therapeutic potential stems from a multi-faceted mechanism of action that includes potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities. LA mitigates liver damage by scavenging reactive oxygen species (ROS), modulating key inflammatory signaling pathways such as NF-κB and Jak2/Stat3, and inhibiting the activation of hepatic stellate cells (HSCs) which are central to the development of liver fibrosis. Despite its promising pharmacological profile, the clinical translation of LA is challenged by its low oral bioavailability. This guide provides a comprehensive overview of the mechanisms, experimental evidence, and key signaling pathways associated with the hepatoprotective effects of this compound, intended for researchers and professionals in the field of drug development.

Introduction

Liver disease represents a significant global health burden, with etiologies ranging from viral infections and alcohol abuse to metabolic disorders.[1] Chronic liver injury often culminates in liver fibrosis, a wound-healing response characterized by the excessive accumulation of extracellular matrix (ECM), which can progress to cirrhosis and end-stage liver failure.[2] Current therapeutic options are limited, driving the search for novel hepatoprotective agents.[1] Natural products are a promising source for such agents, and this compound (LA), isolated from the traditional medicinal herb Salvia miltiorrhiza (Danshen), has emerged as a candidate with substantial therapeutic potential.[3][4][5] This document synthesizes the current technical knowledge regarding the hepatoprotective effects of LA.

Pharmacokinetics and Bioavailability

A critical consideration for drug development is the pharmacokinetic profile of a compound. Studies in rats have shown that this compound B (LSB), a major form of LA, exhibits dose-dependent pharmacokinetics. However, its systemic availability after oral administration is notably low. This poor bioavailability is attributed to a combination of low membrane permeability and significant first-pass metabolism, primarily through methylation.[6][7][8] These findings underscore the need for formulation strategies or the development of derivatives to enhance oral absorption for clinical applications.

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |

| Dose (Rats) | 10 mg/kg & 50 mg/kg (LSB) | 10 mg/kg & 50 mg/kg (LSB) | [6][8] |

| Dose (Rats) | 4 mg/kg & 20 mg/kg (MLB) | 100 mg/kg (MLB) | [9] |

| Absolute Bioavailability | N/A | ~5% (at 50 mg/kg LSB); 1.15% (LA); 0.0002% (MLB) | [6][7][8][9] |

| Metabolism | Saturable metabolism noted at higher doses | Extensive first-pass metabolism | [6][9] |

| Primary Metabolic Pathway | O-methylation | O-methylation | [7] |

| Excretion | Primarily biliary excretion into feces | Primarily biliary excretion into feces | [7] |

LSB: this compound B; MLB: Magnesium Lithospermate B; LA: this compound.

Core Mechanisms of Hepatoprotection

LA exerts its protective effects on the liver through several interconnected mechanisms.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key driver of liver injury.[3][10][11] LA has been shown to be a potent antioxidant.[12][13] Its hepatoprotective effects are significantly linked to its ability to directly scavenge free radicals and bolster the endogenous antioxidant system.[12] In models of carbon tetrachloride (CCl4)-induced liver damage, LA pretreatment restored the levels of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) and reduced lipid peroxidation.[3][12] This antioxidant action is partly mediated through the activation of the Nuclear factor E2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[3][14][15]

Anti-inflammatory Effects

Inflammation is a critical component in the pathogenesis of various liver diseases, including ischemia-reperfusion (I/R) injury and fibrosis.[16][17] LA and its derivatives, such as Magnesium Lithospermate B (MLB), have been shown to significantly attenuate the inflammatory response in the liver.[3][16] This is achieved by inhibiting the activation of pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the Jak2/Stat3 pathway.[3][17] Consequently, LA treatment leads to a marked reduction in the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][17]

Anti-fibrotic Activity

Liver fibrosis is driven by the activation of hepatic stellate cells (HSCs), which transdifferentiate from quiescent, vitamin A-storing cells into proliferative, myofibroblast-like cells that produce excessive ECM.[18][19][20] Transforming Growth Factor-β (TGF-β) is a primary mediator of this process, acting through the Smad signaling pathway.[2][21] LA has demonstrated potent anti-fibrotic effects by directly targeting HSCs.[5] Recent studies have revealed that LA can inhibit the Piezo1 channel, a mechanosensitive ion channel implicated in fibrosis.[22][23] By inhibiting the Piezo1/Ca2+ axis and the downstream TGF-β1/Smad signaling pathway, LA effectively suppresses HSC activation, proliferation, and collagen production, thereby limiting the progression of liver fibrosis.[5][22][23]

Anti-apoptotic Effects

Hepatocyte apoptosis, or programmed cell death, is a common feature of acute and chronic liver injury.[3] In CCl4-induced hepatotoxicity, LA treatment was found to significantly reduce apoptosis by inhibiting the activity of executive enzymes like caspase-3/7.[12] This anti-apoptotic effect contributes to the preservation of liver cell mass and function during toxic insult.[3]

Key Signaling Pathways and Visualizations

The following diagrams illustrate the primary signaling pathways modulated by this compound in its hepatoprotective role.

Caption: Antioxidant and anti-apoptotic pathways of this compound.

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

Caption: Anti-fibrotic mechanism of this compound via Piezo1/TGF-β inhibition.

Caption: General experimental workflow for in vivo hepatoprotection studies.

Summary of Preclinical Evidence

The hepatoprotective efficacy of LA has been quantified in numerous in vitro and in vivo studies.

In Vitro Quantitative Data

| Model | Treatment | Endpoint | Result | Reference |

| Huh7 Cells | CCl4 | Cell Viability | Reduced to 33.8% of control | [12] |

| Huh7 Cells | CCl4 + LA (5 µg/ml) | Cell Viability | Increased to 60.9% | [12] |

| Huh7 Cells | CCl4 + LA (30 µg/ml) | Cell Viability | Increased to ~75% | [12] |

| Huh7 Cells | CCl4 | Caspase-3/7 Activity | Significantly elevated | [12] |

| Huh7 Cells | CCl4 + LA | Caspase-3/7 Activity | Considerably reduced | [12] |

| Huh7 Cells | CCl4 | Intracellular ROS | Significantly elevated | [12] |

| Huh7 Cells | CCl4 + LA | Intracellular ROS | Attenuated in a concentration-dependent manner | [12] |

In Vivo Quantitative Data

| Model | Treatment | Endpoint | Result | Reference |

| BALB/c Mice | CCl4 | Serum AST & ALT | > 2-fold elevation | [3][12] |

| BALB/c Mice | CCl4 + LA (100 mg/kg) | Serum AST & ALT | Significantly reduced, comparable to control | [3][12] |

| BALB/c Mice | CCl4 | Hepatic SOD & CAT | > 20% decrease | [3][12] |

| BALB/c Mice | CCl4 + LA | Hepatic SOD & CAT | Significantly elevated in a dose-dependent manner | [12] |

| C57BL/6 Mice (I/R Injury) | LA Pretreatment (50 mg/kg) | Infarct Area | Attenuated | [3][14][24][25] |

| TAA-induced Cirrhotic Rats | MLB Administration | Serum AST & ALT | Significantly lower than TAA-only group | [5] |

| TAA-induced Cirrhotic Rats | MLB Administration | Hepatic Fibrosis | Significantly attenuated | [5] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following outlines common methodologies used to evaluate the hepatoprotective effects of this compound.

CCl4-Induced Acute Hepatotoxicity Model

This is a widely used model that mimics toxic liver injury.[26][27]

-

In Vitro (e.g., Huh7 human hepatoma cells):

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 5-30 µg/ml) for a specified duration before being exposed to a toxic concentration of CCl4.

-

Assessment:

-

-

In Vivo (e.g., BALB/c mice):

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

-

Grouping: Mice are randomly divided into groups: Control, CCl4 model, and LA + CCl4 treatment groups (at various doses, e.g., 50, 100 mg/kg).

-

Pretreatment: The treatment groups receive this compound (e.g., via oral gavage) daily for a period such as six consecutive days.[3]

-

Induction: Acute liver injury is induced by a single intraperitoneal injection of CCl4 (often diluted in a vehicle like corn or olive oil).

-

Sample Collection: After a set time (e.g., 24 hours), blood is collected for serum analysis, and livers are harvested.

-

Analysis:

-

Biochemical: Serum levels of Alanine Transaminase (ALT) and Aspartate Transaminase (AST) are measured as markers of liver damage.[12]

-

Antioxidant Status: Liver homogenates are analyzed for SOD and CAT activity and levels of lipid peroxidation (e.g., TBARS assay).[12]

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess necrosis and structural changes.[3][12]

-

-

Hepatic Ischemia-Reperfusion (I/R) Injury Model

This model simulates liver damage that occurs during transplantation and surgery.[16][17]

-

In Vivo (e.g., C57BL/6 mice):

-

Pretreatment: Mice are pretreated with LA or a vehicle (e.g., 50 mg/kg, oral gavage, for six days).[24]

-

Surgical Procedure: Mice are anesthetized, and a partial hepatic ischemia is induced by clamping the portal triad supplying the left and median lobes of the liver for a defined period (e.g., 60 minutes).

-

Reperfusion: The clamp is removed to allow blood flow to be restored (reperfusion) for a period (e.g., 6 hours).[17]

-

Analysis: Serum is analyzed for ALT and AST. Liver tissues are assessed for inflammatory markers (e.g., TNF-α, IL-6 by ELISA or qPCR), inflammatory cell infiltration (e.g., myeloperoxidase activity), and apoptosis (e.g., TUNEL staining).[16][17]

-

Conclusion and Future Directions

The existing body of preclinical evidence strongly supports the hepatoprotective potential of this compound. It acts via a robust combination of antioxidant, anti-inflammatory, and anti-fibrotic mechanisms, targeting multiple key signaling pathways implicated in the progression of liver disease. The consistent efficacy observed in models of toxic injury, ischemia-reperfusion, and fibrosis highlights its potential as a versatile therapeutic agent.

However, the primary obstacle to its clinical application is its very low oral bioavailability.[6][7][9] Future research must focus on:

-

Formulation Development: Investigating novel drug delivery systems (e.g., nanoparticles, liposomes) to enhance the absorption and systemic exposure of LA.

-

Prodrug Strategies: Designing and synthesizing derivatives or prodrugs of LA with improved pharmacokinetic properties.

-

Clinical Evaluation: Following successful formulation or derivatization, well-designed clinical trials are necessary to validate the safety and efficacy of LA-based therapies in patients with liver diseases. There are currently no specific clinical trials listed for this compound in liver disease, though trials for other liver conditions are ongoing.[1][28]

References